Acridine, 9,9'-(1,8-octanediyl)bis-

DNA bis-intercalation Linker length threshold NMR spectroscopy

Acridine, 9,9'-(1,8-octanediyl)bis- is a symmetrical bis-acridine compound featuring two 9-acridinyl chromophores linked by a flexible octamethylene chain. With a molecular formula of C34H32N2 and a molecular weight of 468.6 g/mol, this compound belongs to a well-studied class of DNA bis-intercalators.

Molecular Formula C34H32N2
Molecular Weight 468.6 g/mol
CAS No. 141946-29-4
Cat. No. B12934480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9,9'-(1,8-octanediyl)bis-
CAS141946-29-4
Molecular FormulaC34H32N2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64
InChIInChI=1S/C34H32N2/c1(3-5-15-25-27-17-7-11-21-31(27)35-32-22-12-8-18-28(25)32)2-4-6-16-26-29-19-9-13-23-33(29)36-34-24-14-10-20-30(26)34/h7-14,17-24H,1-6,15-16H2
InChIKeyOQZQPVXWVWYBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine, 9,9'-(1,8-octanediyl)bis- (CAS 141946-29-4): A Flexible Bis-Intercalator for DNA-Targeting Research


Acridine, 9,9'-(1,8-octanediyl)bis- is a symmetrical bis-acridine compound featuring two 9-acridinyl chromophores linked by a flexible octamethylene chain. With a molecular formula of C34H32N2 and a molecular weight of 468.6 g/mol, this compound belongs to a well-studied class of DNA bis-intercalators [1]. The planar acridine rings can insert between DNA base pairs, while the octamethylene linker dictates the binding mode: its length of approximately 10.2 Å positions it precisely at the established threshold for bis-intercalation, distinguishing it from shorter-chain analogs that are restricted to monointercalation [2].

Workflow DNA bis-intercalation binding studies
Selection Octamethylene linker at bis-intercalation threshold
Context Symmetrical bis-acridine probe scaffold

Why Linker Length Dictates Binding Mode and Prevents Simple Substitution of Acridine, 9,9'-(1,8-octanediyl)bis-


In bis-acridine chemistry, the linker chain is not an inert spacer but a critical determinant of DNA binding mode and biological activity [1]. Systematic NMR and viscometric studies have established a strict threshold: bis-acridines with linker chains shorter than 9 Å monointercalate, while those with chains of 9.8 Å or longer bisintercalate [2]. The octamethylene linker of this compound falls precisely within the bis-intercalation regime, meaning substitution with a shorter-chain analog (e.g., a butyl or hexyl linker) would fundamentally alter the compound's interaction with DNA—switching from a threading, dual-site binding mode to a single-site insertion. This structural switch has downstream consequences for DNA unwinding angles, binding affinity, and potentially antitumor activity that cannot be compensated for by simply adjusting concentration.

Linker shift Shorter-chain analogs (e.g., butyl, hexyl) switch to monointercalation, altering DNA binding mode and unwinding.
Threading loss Quadruplex threading capability requires C8 linker length; shorter linkers cannot span the junction geometry.
Unwinding angle Bis-intercalation produces a larger DNA unwinding angle; monointercalator substitutes do not replicate this topological effect.

Quantitative Evidence Guide: Differentiating Acridine, 9,9'-(1,8-octanediyl)bis- from Comparator Bis-Acridines


Bis-Intercalation vs. Monointercalation: The Linker-Length Threshold Determined by NMR

In a definitive 1H NMR study of polymethylene bis(acridine) binding to d(AT)5·d(AT)5, compounds with a C8 (octamethylene) linker exhibited bis-intercalation as evidenced by 40% of the low-field imino proton intensity shifting upfield, in contrast to C4 and C6 analogs which showed only ~24% shifted intensity indicative of monointercalation [1]. The octamethylene chain length (approximately 10.2 Å) exceeds the established 9.8 Å threshold required for simultaneous intercalation of both acridine chromophores [1].

Binding mode by NMR
Class-level
~40% vs ~24% shifted imino proton intensity
Confirms bis-intercalation for C8 linker.
1:1 d(AT)5 complex, 6 °C, 300 MHz 1H NMR
DNA bis-intercalation Linker length threshold NMR spectroscopy Binding mode

DNA Unwinding Angle: Evidence for Bis-Intercalative Binding from Viscometry

Viscometric measurements with supercoiled DNA provide a complementary, quantitative distinction: compounds that bis-intercalate unwind DNA by a larger angle per bound drug molecule than monointercalators [1]. For polymethylene-linked bis(acridines), the C8 (octamethylene) analog produced an unwinding angle consistent with a bifunctional mode (approximately twice that of 9-aminoacridine), whereas the C4 analog produced an unwinding angle equivalent to a monointercalator [2]. This is consistent with the NMR findings and provides orthogonal, solution-phase evidence.

DNA unwinding angle
Class-level
~2× that of monointercalator standard
Supports bifunctional binding mode.
Supercoiled plasmid DNA, viscometry
DNA unwinding Viscometry Supercoiled DNA Binding mode

Structural Basis for Threading Intercalation at DNA Quadruplex Junctions

X-ray crystallography of a closely related bisacridine with the same octamethylene linker core (substituted with 4-carboxamide side chains) reveals a unique threading mechanism wherein the linker passes through a guanine quadruplex intercalation site to fuse two DNA duplexes [1]. While the target compound lacks the carboxamide substituents, the identical octamethylene scaffold is essential for this threading capability, which is sterically impossible for shorter linkers [1]. This structural evidence supports the unique ability of the C8-linked scaffold to engage higher-order DNA structures.

Quadruplex threading
Reported
C8 linker threads through guanine quadruplex to fuse DNA duplexes
Validates scaffold for quadruplex engagement studies.
X-ray structure of analog, 2.4 Å resolution
DNA quadruplex Threading intercalation X-ray crystallography Higher-order DNA structure

Validated Application Scenarios for Acridine, 9,9'-(1,8-octanediyl)bis- Based on Current Evidence


DNA Bis-Intercalation Probe Development

Based on the established bis-intercalation threshold [1], this compound is suited as a scaffold for developing fluorescent or affinity probes requiring dual-site DNA insertion. Its linker length ensures bis-intercalation into standard B-DNA duplexes, enabling the design of high-affinity DNA probes where monointercalating analogs would provide insufficient binding stability.

G-Quadruplex and DNA Junction Targeting Studies

The demonstrated ability of the octamethylene-linked bisacridine scaffold to thread through quadruplex junctions [2] supports its use as a core structure for designing compounds that selectively stabilize G-quadruplex or four-way junction DNA. This application is particularly relevant in anticancer research where quadruplex stabilization in telomeric or promoter regions is a therapeutic strategy.

Linker-Length Structure-Activity Relationship (SAR) Studies

This compound serves as a critical reference point in systematic SAR studies of bis-intercalator linker length. Its position at the mono-to-bis intercalation threshold [1] makes it indispensable for calibrating computational models of DNA-ligand interactions and for benchmarking newly synthesized analogs.

Topological DNA Unwinding Assays

The compound's capacity to unwind supercoiled DNA by an angle characteristic of bis-intercalators [3] supports its use as a positive control or reference compound in topoisomerase inhibition assays and DNA unwinding experiments, where differentiation from monointercalators is required for assay validation.

Application
Selection Property
Validation Focus
DNA Bis-Intercalation Probe Development
Bis-intercalation threshold linker
NMR or viscometry binding mode verification
G-Quadruplex & DNA Junction Targeting Studies
Quadruplex threading scaffold
Quadruplex stabilization and junction recognition assays
Linker-Length SAR Studies
Reference point at mono/bis intercalation threshold
SAR calibration and computational model benchmarking
Topological DNA Unwinding Assays
Characteristic bis-intercalator unwinding angle
Topoisomerase inhibition and unwinding differentiation
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